tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a bromomethyl cyclopentyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: Products include alkanes or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to form stable carbamate linkages makes it useful in probing the active sites of enzymes.
Medicine: In medicine, this compound is investigated for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate involves the formation of covalent bonds with target molecules. The bromomethyl group acts as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This covalent modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
- tert-butyl N-{[1-(bromomethyl)cyclobutyl]methyl}carbamate
- tert-butyl N-{[1-(bromomethyl)cyclopropyl]methyl}carbamate
- tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate
Comparison: tert-butyl N-{[1-(bromomethyl)cyclopentyl]methyl}carbamate is unique due to the presence of the cyclopentyl ring, which imparts different steric and electronic properties compared to cyclobutyl or cyclopropyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(bromomethyl)cyclopentyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLFEXPXRMCNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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